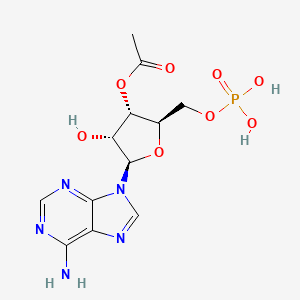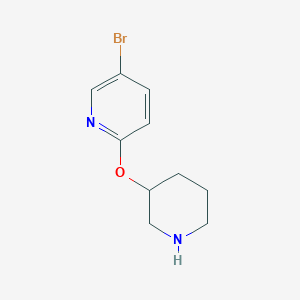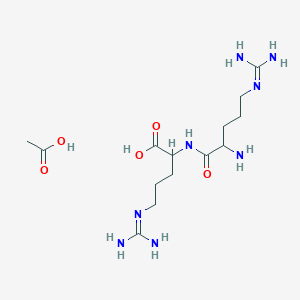
N-(1-(Furan-3-yl)ethyl)-2,2-dimethylthietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(Furan-3-yl)ethyl)-2,2-dimethylthietan-3-amine is an organic compound that features a furan ring, a thietan ring, and an amine group The furan ring is a five-membered aromatic ring containing one oxygen atom, while the thietan ring is a four-membered ring containing a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Furan-3-yl)ethyl)-2,2-dimethylthietan-3-amine typically involves the reaction of furan derivatives with thietan derivatives under specific conditions. One common method involves the use of α-chloro ketones and malonic acid dinitrile in the presence of sodium ethoxide . Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by intramolecular cyclization to form the thietan ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(Furan-3-yl)ethyl)-2,2-dimethylthietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-diones.
Reduction: The thietan ring can be reduced to form thietane derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides .
Major Products
The major products formed from these reactions include furan-2,3-diones, thietane derivatives, and substituted amines .
Applications De Recherche Scientifique
N-(1-(Furan-3-yl)ethyl)-2,2-dimethylthietan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of N-(1-(Furan-3-yl)ethyl)-2,2-dimethylthietan-3-amine involves its interaction with specific molecular targets. The furan ring can interact with aromatic residues in proteins, while the thietan ring can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other furan derivatives and thietan derivatives, such as furan-2-carboxylic acid and 2,2-dimethylthietane .
Uniqueness
N-(1-(Furan-3-yl)ethyl)-2,2-dimethylthietan-3-amine is unique due to the combination of the furan and thietan rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C11H17NOS |
|---|---|
Poids moléculaire |
211.33 g/mol |
Nom IUPAC |
N-[1-(furan-3-yl)ethyl]-2,2-dimethylthietan-3-amine |
InChI |
InChI=1S/C11H17NOS/c1-8(9-4-5-13-6-9)12-10-7-14-11(10,2)3/h4-6,8,10,12H,7H2,1-3H3 |
Clé InChI |
BJNCWZUGNMKKMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=COC=C1)NC2CSC2(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile](/img/structure/B12937643.png)





![2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one](/img/structure/B12937695.png)
![5-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one](/img/structure/B12937703.png)




